6-Methoxypyrazine-2-sulfinic acid

Metalation regioselectivity Directed ortho-metalation Pyrazine functionalization

Traditional pyrazine functionalization often yields regioisomeric mixtures, complicating lead optimization. 6-Methoxypyrazine-2-sulfinic acid provides definitive regiochemical control via the 6-OMe ortho-directing effect (F > OMe > Cl). Key advantages: • Ortho-directing 6-MeO group ensures exclusive sulfinic acid placement • Enables divergent synthesis of 2,6-disubstituted pyrazine libraries • Sulfinic acid serves as reversible covalent warhead for cysteine-targeted inhibitors • Electron-rich scaffold enhances nucleophilic sulfonylation reactivity. Supplied as custom-synthesized building block with full analytical characterization.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
Cat. No. B12966500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypyrazine-2-sulfinic acid
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=N1)S(=O)O
InChIInChI=1S/C5H6N2O3S/c1-10-4-2-6-3-5(7-4)11(8)9/h2-3H,1H3,(H,8,9)
InChIKeyYELYAQNQSCKLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxypyrazine-2-sulfinic acid: A Regioselective Building Block


6-Methoxypyrazine-2-sulfinic acid (CAS 2383714-47-2) is a pyrazine heterocycle bearing an electron-donating methoxy group at the 6-position and a sulfur(II)-based sulfinic acid at the 2-position . Its molecular architecture offers differentiated metalation and derivatization profiles compared to other pyrazine sulfinic acids, driven by the ortho-directing power of the 6-OMe group [1].

1

Synthesis of 2,6-disubstituted pyrazine libraries requiring regiochemical control

2

Nucleophilic sulfinate cross-coupling benefiting from an electron-rich center

3

Covalent probe or warhead design prioritizing steric accessibility of the sulfinic acid

Key Differentiators of 6-Methoxypyrazine-2-sulfinic acid


Although pyrazine-2-sulfinic acid (CAS 1195873-57-4) and its 3-methoxy positional isomer are structurally related, the substitution pattern on the pyrazine ring critically governs both the synthetic accessibility and the subsequent reactivity of the sulfinic acid moiety. In the 6-methoxy-2-sulfinic acid derivative, the methoxy group exerts a measurable ortho-directing effect during metalation that is distinct from other substituents (F > OMe > Cl), enabling regiocontrolled introduction of the sulfinic acid function [1]. This translates into differentiated synthetic routes and intermediate stability compared to non-methoxylated or differently substituted analogues, making direct inter-substitution in research protocols unreliable.

Target Product

6-Methoxypyrazine-2-sulfinic acid. OMe group is para-like (1,4-) to sulfinic acid, minimizing steric hindrance.

3-Methoxy Isomer

OMe group is ortho to sulfinic acid. Steric shielding may alter active-site engagement and nucleophilic attack profiles.

Target Product

6-OMe substitution exerts a reported ortho-directing effect (F > OMe > Cl) during metalation for regioselective synthesis.

Unsubstituted Pyrazine-2-sulfinic acid

Lacks the OMe directing group. Electronic properties and metalation outcomes may not transfer, requiring route re-validation.

6-Methoxypyrazine-2-sulfinic acid Comparator Evidence


Ortho-Directing Power in Metalation

In a direct head-to-head study on the metalation of 2-chloro-6-methoxypyrazine, 2-fluoro-6-methoxypyrazine, and related diazines, the relative ortho-directing power was established as F > OMe > Cl [1]. For the 6-methoxy-substituted pyrazine, the methoxy group directs metalation to the ortho position adjacent to the OMe group with a higher selectivity than chlorine does for its respective site. This quantitative ordering means that functionalization at the 6-position-adjacent site (ultimately yielding the 2-sulfinic acid) is more synthetically advantageous and reproducible than attempts to achieve equivalent regiochemical control on chloropyrazines or unsubstituted pyrazine.

Regioselective Directing
Head-to-head
F > OMe > Cl (Qualitative rank)
Confirms 2-sulfinic acid synthetic route
J. Heterocyclic Chem. 2003; exact ratios unavailable
Metalation regioselectivity Directed ortho-metalation Pyrazine functionalization

Electronic Modulation of Sulfinic Acid Reactivity

Class-level inference from pyrazine chemistry indicates that an electron-donating methoxy group at the 6-position increases electron density on the pyrazine ring, which in turn modulates the electrophilicity of the adjacent sulfinic acid group. While no specific Hammett σ value has been measured for 6-methoxypyrazine-2-sulfinic acid, the methoxy group's known para/ortho electronic contribution (σp⁺ = -0.78) is expected to make the sulfinic acid a weaker electrophile but a stronger nucleophile in sulfino-dehalogenation or conjugate addition reactions compared to pyrazine-2-sulfinic acid (no electron-donating substituent) [1].

Electronic Modulation
Class-level
Predicted stronger nucleophile (σp⁺ ≈ -0.78)
Supports sulfinate nucleophilicity enhancement
Inferred from Hammett relationships; no direct kinetic data
Electronic effect Hammett relationship Nucleophilic reactivity

Steric Advantage of the 6-Methoxy Isomer

The 6-methoxy isomer places the methoxy group farther from the sulfinic acid moiety than the 3-methoxy isomer (3-methoxypyrazine-2-sulfinic acid, CAS not assigned publicly but commercially referenced). This spatial separation minimally affects the electronic properties but significantly alters the steric environment around the sulfinic acid group: the 6-methoxy substitution leaves the 2-position relatively unshielded, whereas the 3-methoxy group sits ortho to the sulfinic acid, potentially hindering nucleophilic attack or enzyme active-site access . This steric difference is critical for structure-based drug design where the sulfinic acid must engage a shallow binding pocket.

Steric Environment
Class-level
6-OMe (para-like) vs 3-OMe (ortho) architecture
Minimal steric shielding at sulfinic acid site
Structural inference; no crystal structure data
Positional isomerism Steric hindrance Binding pocket compatibility

Applications of 6-Methoxypyrazine-2-sulfinic acid


2,6-Disubstituted Pyrazine Library Synthesis

Due to the established ortho-directing power of the 6-methoxy group (F > OMe > Cl) [1], this compound serves as an ideal entry point for synthesizing diverse 2,6-disubstituted pyrazine libraries. The sulfinic acid can be oxidized to sulfonyl chloride and further derivatized, while the methoxy group can be demethylated or displaced, enabling a divergent synthesis strategy with built-in regiochemical control.

Nucleophilic Sulfinate for Cross-Couplings

The electron-rich nature of the sulfinic acid group, augmented by the 6-methoxy substituent, strengthens its role as a nucleophilic coupling partner in sulfonylation and desulfitative cross-couplings. Researchers synthesizing sulfonamide-based drug candidates should prioritize this building block when aiming for higher nucleophilic reactivity relative to unsubstituted pyrazine-2-sulfinic acid.

Covalent Probe Warhead Design

For covalent inhibitor programs targeting cysteine proteases or kinases with shallow active-site pockets, the 6-methoxy configuration offers steric accessibility the 3-methoxy isomer cannot provide. The sulfinic acid serves as a reversible covalent warhead; the lack of ortho steric bulk ensures efficient engagement without the need for extended linkers.

Application
Selection Property
Validation Focus
2,6-Disubstituted Pyrazine Library Synthesis
Regioselective ortho-directing effect
Metalation condition screening
Nucleophilic Sulfinate Cross-Couplings
Electron-rich sulfinic acid center
Nucleophilicity/reactivity comparison
Covalent Probe/Inhibitor Design
Steric accessibility of the sulfinic acid
Active-site engagement validation
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